Methyl quinazoline-6-carboxylate
Description
Overview of Quinazoline (B50416) Heterocycles in Research
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. wikipedia.org This structural motif is not only of interest to synthetic chemists but is also a "privileged structure" in drug discovery, owing to its prevalence in over 150 naturally occurring alkaloids and a wide array of biologically active synthetic molecules. nih.govresearchgate.net The stability of the quinazoline ring and the relative ease of its synthesis have further fueled continuous research into its potential. nih.gov
The journey of quinazoline chemistry began in the 19th century, with the first synthesis reported in 1869. ontosight.ai A significant milestone was the synthesis of quinazoline itself in 1895 by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative. mdpi.comorientjchem.org However, it was not until the mid-20th century, following the elucidation of the structure of a quinazolinone alkaloid, that medicinal chemists began to earnestly explore the therapeutic potential of this scaffold. omicsonline.org The name "quinazoline" was proposed in 1887, noting its isomeric relationship with cinnoline (B1195905) and quinoxaline. researchgate.net
The quinazoline core is a cornerstone in the development of new pharmaceuticals due to the broad spectrum of biological activities exhibited by its derivatives. researchgate.netmdpi.comymerdigital.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. ymerdigital.comnih.govjclmm.com The versatility of the quinazoline scaffold allows for substitutions at various positions, particularly at the 2, 4, and 6-positions, which significantly influences the compound's pharmacological profile. researchgate.netnih.gov This has led to the development of several clinically approved drugs and a multitude of compounds in various stages of research and development. ontosight.ainih.govfrontiersin.org
Table 1: Selected Biological Activities of Quinazoline Derivatives
| Biological Activity | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including enzyme and receptor inhibition. nih.govontosight.ai | Quinazoline derivatives have shown promise as tyrosine kinase inhibitors and PARP-1 inhibitors, with some compounds exhibiting potent activity against various cancer cell lines. nih.govontosight.ai |
| Antimicrobial | Activity against a range of bacteria and fungi. orientjchem.orgnih.gov | Substituted quinazolines have demonstrated significant antibacterial and antifungal properties. orientjchem.orgnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. mdpi.com | Certain quinazoline derivatives have exhibited potent anti-inflammatory effects. mdpi.com |
| Anticonvulsant | Efficacy in seizure models. mdpi.com | Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have shown significant anticonvulsant activity. mdpi.com |
Rationale for Investigating Methyl Quinazoline-6-carboxylate
The specific focus on this compound stems from the unique combination of the quinazoline core and the methyl ester functional group, as well as the specific placement of this group on the quinazoline ring.
The presence of an ester group, such as the methyl carboxylate in this compound, provides a valuable handle for further chemical modifications. Esters can be readily hydrolyzed to the corresponding carboxylic acids, which in turn can be converted into a wide array of other functional groups like amides, alcohols, and other esters. This chemical reactivity is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. For instance, the conversion of an ester to an amide can introduce new hydrogen bonding capabilities, potentially enhancing the binding affinity of the molecule to its biological target.
Furthermore, the ester functionality itself can contribute to the biological activity of the molecule. In some cases, esters can act as prodrugs, which are inactive compounds that are metabolized in the body to release the active drug. This can improve the pharmacokinetic properties of a drug, such as its absorption and distribution. The synthesis of quinazoline-2-carboxylates has been a subject of interest, highlighting the importance of this functional group in the development of new derivatives. nih.govmdpi.com
The position of a substituent on the quinazoline ring can have a profound impact on its biological activity. researchgate.net This phenomenon, known as positional isomerism, is a critical consideration in drug design. The location of the methyl carboxylate group at the 6-position of the quinazoline ring in this compound is significant. Research on other quinazoline derivatives has shown that substitutions at the 6-position can be crucial for various biological activities, including anticancer and antimicrobial effects. nih.gov
For example, studies on anilinoquinazolines have revealed that the position of a carboxylic acid group on the anilino ring significantly affects their inhibitory activity against carbonic anhydrase isoforms, with para isomers showing greater potency than meta or ortho isomers. nih.gov Similarly, in imidazo[4,5-g]quinazoline and pyrroloquinazoline series, linear isomers have demonstrated much stronger inhibitory ability than their angular counterparts. nih.gov Therefore, the investigation of this compound allows for the exploration of a specific chemical space defined by this particular substitution pattern, opening up unique avenues for the discovery of novel compounds with distinct biological profiles. The synthesis of 6-quinazolinecarboxaldehyde from 6-methyl-quinazoline highlights the reactivity and potential for functionalization at this specific position.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl quinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDZFIGUIOGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303924 | |
| Record name | Methyl 6-quinazolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-24-0 | |
| Record name | Methyl 6-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-quinazolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Methyl Quinazoline 6 Carboxylate and Analogues
Classical and Contemporary Approaches to Quinazoline (B50416) Synthesis
The foundational methods for constructing the quinazoline ring have been established for over a century, yet they continue to be refined and adapted. These approaches typically rely on the formation of the pyrimidine (B1678525) portion of the fused ring system from suitably substituted aniline (B41778) precursors.
Cyclocondensation Reactions in Quinazoline Ring Formation
Cyclocondensation reactions are a cornerstone of quinazoline synthesis, involving the formation of the heterocyclic ring from multiple reactants. orientjchem.org A well-known classical method is the Niementowski reaction, which involves the thermal condensation of anthranilic acids with amides to yield 4(3H)-quinazolinones. orientjchem.orgfrontiersin.org While effective, this method often requires high temperatures and long reaction times. frontiersin.org
Other classical cyclocondensation strategies include the reaction of 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzamides with a one-carbon source like formamide (B127407) or an orthoester. tandfonline.com For instance, 3-substituted-quinazolin-4(3H)-ones can be prepared in a one-pot reaction from anthranilic acid, an appropriate amine, and an orthoester. tandfonline.com Similarly, the condensation of 2-aminobenzamides with aldehydes, catalyzed by acids like p-toluenesulfonic acid, followed by oxidation, yields 4(3H)-quinazolinones. organic-chemistry.org These methods, while fundamental, have paved the way for more advanced, efficient, and environmentally benign procedures.
Functional Group Interconversions Leading to Carboxylate Esters
Once the quinazoline core is assembled, the introduction of a methyl carboxylate group at the 6-position often requires functional group interconversion. This is a critical step for transforming one functional group into another through processes like oxidation, reduction, or substitution. solubilityofthings.comimperial.ac.uk
A common strategy begins with a precursor such as 6-methylquinazoline. The methyl group can be oxidized to an aldehyde, for example, using selenium dioxide. The resulting 6-quinazolinecarboxaldehyde can then be further oxidized to a carboxylic acid using standard reagents like potassium permanganate (B83412) or chromic acid. The final step is the esterification of the carboxylic acid with methanol, typically under acidic conditions (Fischer esterification) or by using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then reacts with methanol. solubilityofthings.com This multi-step process allows for the precise placement of the methyl ester functionality onto a pre-formed quinazoline ring.
Advanced Synthetic Strategies for Quinazoline Carboxylates
Modern synthetic chemistry has introduced powerful new tools for the synthesis of complex heterocyclic compounds. These advanced strategies often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Metal-Catalyzed Coupling Reactions in Quinazoline Chemistry
Transition-metal catalysis has become an indispensable tool for synthesizing quinazolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nih.govnih.gov Catalysts based on palladium, copper, iron, and cobalt have been extensively used. nih.govrsc.orgmdpi.com
Copper-catalyzed reactions are particularly common. For example, a ligand-free copper-catalyzed approach can produce quinazoline derivatives from readily available substituted (2-bromophenyl)methylamines and amides. organic-chemistry.org Another copper-catalyzed tandem reaction involves the coupling of 2-halobenzaldehydes or esters with amidine hydrochlorides. rsc.org Palladium catalysts are also effective, as seen in the synthesis of 2,3-disubstituted-4(3H)quinazolinones from 2-aminobenzamides and benzyl (B1604629) alcohols via a domino process involving N-benzylation and C–H amidation. rsc.org More recently, earth-abundant and less toxic metals like manganese and iron have been employed in acceptorless dehydrogenative coupling (ADC) reactions to build the quinazoline core, representing a more sustainable approach. nih.govmdpi.comnih.gov
Table 1: Examples of Metal-Catalyzed Quinazoline Synthesis
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
| CuI / L-proline | 2-halobenzaldehydes and amidine hydrochlorides | Quinazolinones | rsc.org |
| CuBr / K₂CO₃ | (2-bromophenyl)methylamines and amidine hydrochlorides | Quinazolines | mdpi.com |
| Pd(OAc)₂ / PPh₃ | o-iodoanilines and imidoyl chlorides | Quinazolinones | rsc.org |
| Mn-pincer complex | 2-aminobenzyl alcohols and benzonitriles | Quinazolines | nih.gov |
| Co(OAc)₂·4H₂O / t-BuOK | 2-aminoaryl alcohols and nitriles | Quinazolines | nih.gov |
| [Cp*Ir(bpyO)(H₂O)] | o-aminobenzamides and methanol | Quinazolinones | organic-chemistry.org |
Microwave-Assisted Synthesis of Quinazoline Derivatives
The application of microwave irradiation has revolutionized the synthesis of quinazolines by dramatically reducing reaction times, often from hours to minutes, and improving product yields. frontiersin.orgnih.govnih.gov This technique has been successfully applied to classical reactions like the Niementowski synthesis, offering a significant advantage over conventional thermal heating. frontiersin.org
Microwave-assisted synthesis is versatile and has been used for various quinazoline preparations. For instance, the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with orthoesters proceeds rapidly under solvent-free microwave conditions to form complex polyheterocyclic systems. nih.gov Similarly, the reaction of 2-(aminoaryl)alkanone O-phenyl oximes with aldehydes to form quinazolines is efficiently promoted by microwave heating. nih.gov The key benefits include operational simplicity, lower energy consumption, and often cleaner reaction profiles with easier work-up procedures. frontiersin.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis
| Reaction Type | Conventional Method | Microwave Method | Advantage of Microwave | Reference |
| Niementowski Reaction | High temperature, lengthy and tedious conditions | Reduced reaction time, increased yield | Faster, more efficient | frontiersin.org |
| Condensation of Amides and Orthoesters | Oil bath heating, longer reaction times | Shorter reaction times, higher yields | Time and energy saving | frontiersin.org |
| Iron-catalyzed C-N coupling | Not specified | Rapid cyclization in water | Green solvent, speed | rsc.org |
| Cyclization from 2-aminobenzamides | Thermal conditions, hours | Pinane (B1207555) solvent, minutes | Faster, sustainable solvent | rsc.org |
Green Chemistry Approaches in Quinazoline Ester Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for quinazoline synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources. nih.gov
A significant development is the use of deep eutectic solvents (DESs) as both the reaction medium and catalyst. tandfonline.comresearchgate.net DESs, such as those based on choline (B1196258) chloride and urea, are biodegradable, non-toxic, and inexpensive. nih.govresearchgate.net They have been successfully employed in the synthesis of quinazolinones from anthranilic acids and isothiocyanates or from 2-aminobenzamides and aldehydes. nih.govresearchgate.net Other green strategies include performing reactions in water, which is the most environmentally benign solvent, or under solvent-free conditions. rsc.org For example, an iron-catalyzed cyclization of 2-halobenzoic acids and amidines has been efficiently carried out in water under microwave irradiation. rsc.org The use of bio-sourced solvents like pinane also represents a move towards more sustainable chemical production. rsc.org
One-Pot Synthetic Protocols for Complex Quinazoline Scaffolds
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov Various one-pot methodologies have been developed for the synthesis of complex quinazoline and quinazolinone scaffolds, often employing transition metal catalysis or green chemistry principles. nih.govnih.gov
A facile and efficient one-pot method involves the condensation of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate. nih.gov For instance, using a magnetic ionic liquid, bmim[FeCl4], as a catalyst allows for the synthesis of quinazolines in a solvent-free, multicomponent reaction at a mild temperature of 40°C. nih.gov Another approach utilizes a copper-nanocatalyst stabilized on functionalized graphene oxide to facilitate the synthesis from various starting materials, including aldehydes, benzylamines, and benzamides. researchgate.net
Transition-metal-catalyzed reactions have proven particularly effective. Copper-mediated one-pot syntheses of quinazolinones have been developed, which involve the in situ generation of an amine from ammonia, leading to the formation of four new C–N bonds in good to excellent yields. nih.govrsc.org Cobalt catalysts have also been employed in one-pot procedures, such as the dehydrogenative synthesis of quinazolines from 2-aminoaryl alcohols and nitriles. nih.gov Furthermore, an iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols and benzamides provides an efficient route to quinazolines. nih.gov
Microwave irradiation has emerged as a green and efficient tool to accelerate the synthesis of quinazoline derivatives. openmedicinalchemistryjournal.com For example, the reaction of O-phenyl oximes with aldehydes under microwave heating can produce functionalized dihydroquinazolines. openmedicinalchemistryjournal.com Similarly, ultrasonic irradiation has been successfully applied to the one-pot synthesis of novel 2-methyl quinazoline-4(3H)-one derivatives from anthranilic acid, acetic anhydride, and primary amines in a solvent- and catalyst-free system, resulting in high yields. nih.gov
More complex fused polycyclic quinazolinone scaffolds can also be accessed through one-pot procedures. A mild method involves the Pd-catalyzed carbonylation of N-(2-iodophenyl)acetamides, followed by the release of a masked terminal amine and two subsequent spontaneous cyclizations. nih.gov Another innovative one-pot reaction involves the simultaneous formation of both quinoline (B57606) and quinazolinone rings from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, using p-toluenesulfonic acid as a promoter to yield quinoline-fused fluorescent dihydro/spiro-quinazolinones. acs.org
The table below summarizes various one-pot synthetic protocols for quinazoline scaffolds.
| Catalyst/Promoter | Starting Materials | Key Features | Reference(s) |
| Ultrasonic Irradiation | Anthranilic acid, acetic anhydride, primary amines | Solvent- and catalyst-free, high yields, green procedure. | nih.gov |
| Copper(II) | 2-halobenzaldehydes, amidine hydrochlorides | In situ amine generation from ammonia, formation of four new C-N bonds. | nih.govrsc.org |
| GO@N-Ligand-Cu | Aldehydes, benzylamines, benzamides, ammonium salts | Nanocatalyst, investigates various carbon and nitrogen sources. | researchgate.net |
| Pd-catalysis | N-(2-iodophenyl)acetamides | Carbonylation followed by sequential cyclizations for polycyclic scaffolds. | nih.gov |
| p-Toluenesulfonic acid | 2-aminoacetophenone, 1,3-cyclohexanedione, anthranilamide | Simultaneous formation of quinoline and quinazolinone rings. | acs.org |
| Various Transition Metals (Fe, Co, Mn) | (2-aminophenyl)methanols, benzamides/nitriles | Acceptorless dehydrogenative coupling (ADC) strategies. | nih.gov |
Strategies for Stereoselective Synthesis of Chiral Quinazoline Carboxylates
The development of stereoselective methods for the synthesis of chiral quinazoline carboxylates is of great interest due to the importance of enantiomerically pure compounds in pharmacology. Strategies often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
One approach to introduce chirality is through the use of chiral ligands in metal-catalyzed reactions. For instance, an axially chiral quinoline-2-carboxylic acid has been used in conjunction with a copper ion to create a chiral catalyst for the enantioselective oxidative coupling of 2-naphthols. nih.gov While this example focuses on BINOL synthesis, the principle of using a chiral quinoline carboxylic acid as a ligand could potentially be adapted for the asymmetric synthesis of quinazoline derivatives.
Another strategy involves the regioselective formation of a quinazoline moiety on a chiral scaffold, such as a calix rsc.orgarene. By acylating aminocalix rsc.orgarenes and subsequent cyclization, inherently chiral quinazoline-fused macrocycles can be prepared. rsc.org The chirality arises from the restricted rotation of the substituents on the calixarene (B151959) framework, leading to stable atropisomers that can be resolved, for example, by chiral HPLC. rsc.org
The synthesis of quinazolinone-based aziridine (B145994) diols as chiral ligands demonstrates another facet of stereoselective synthesis. researchgate.net These ligands, derived from (S)-(+)-mandelic acid, have been used for the enantioselective addition of organozinc reagents to aldehydes. The presence of a chiral substituent at the 2-position of the quinazolinone ring can control the diastereoselective aziridination of prochiral alkenes. researchgate.net This highlights how a chiral center on the quinazolinone scaffold can direct the stereochemical outcome of subsequent reactions.
Carbohydrates represent a valuable source of chirality (chiral pool) for the synthesis of complex chiral molecules. nih.govuniversiteitleiden.nl A carbohydrate-derived starting material can be elaborated through a series of reactions to construct a chiral carbocyclic core, onto which the quinazoline ring system could be annulated. universiteitleiden.nl Organocatalysts derived from carbohydrates, such as those based on a glucofuranose skeleton bearing a thiourea (B124793) group and a chiral amine, have been successfully used in asymmetric Michael additions, demonstrating the utility of sugar-based scaffolds in asymmetric catalysis. nih.gov
The following table outlines some strategies for achieving stereoselective synthesis relevant to chiral quinazoline carboxylates.
| Strategy | Approach | Example/Application | Reference(s) |
| Chiral Ligands | Use of a chiral quinoline-2-carboxylic acid with a metal catalyst. | Enantioselective oxidative coupling, potential for adaptation to quinazoline synthesis. | nih.gov |
| Chiral Scaffolds | Formation of a quinazoline ring on an inherently chiral calix rsc.orgarene. | Creates stable atropisomers, leading to inherently chiral macrocycles. | rsc.org |
| Chiral Auxiliaries/Ligands | Synthesis of quinazolinone-based aziridine diols from a chiral source. | Used as chiral ligands in enantioselective additions; chiral substituent on quinazolinone directs diastereoselectivity. | researchgate.net |
| Chiral Pool Synthesis | Utilization of carbohydrates as chiral starting materials. | Construction of chiral carbocyclic cores for further functionalization into complex molecules. | universiteitleiden.nl |
| Organocatalysis | Use of carbohydrate-derived organocatalysts. | Asymmetric Michael additions catalyzed by sugar-based thiourea catalysts. | nih.gov |
Iii. Spectroscopic and Analytical Characterization of Methyl Quinazoline 6 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
While specific experimental ¹H NMR data for Methyl quinazoline-6-carboxylate is not available, predictions can be made based on the structure. The spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the bicyclic ring. The methyl group would likely appear as a singlet in the upfield region of the spectrum.
Carbon-13 NMR (¹³C NMR) Characterization
Similar to ¹H NMR, specific ¹³C NMR data for this compound is not documented in the searched resources. A predicted spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons would be characteristic of the quinazoline ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C10H8N2O2), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight of approximately 188.19 g/mol . Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Such a study would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the crystal lattice.
Iv. Advanced Computational and Chemoinformatics Studies of Methyl Quinazoline 6 Carboxylate
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein. nih.govtandfonline.com These methods are crucial for identifying potential drug targets and understanding the molecular basis of a compound's activity. nih.gov
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This allows for the detailed analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for binding affinity. benthamdirect.comnih.gov For example, docking studies on quinazoline derivatives have been used to elucidate their binding modes with targets like epidermal growth factor receptor (EGFR), a key protein in cancer pathways. nih.govfrontiersin.org These studies can reveal key amino acid residues in the binding site that are essential for the interaction. nih.gov
Following docking, the strength of the ligand-protein interaction is often estimated by calculating the binding affinity, commonly expressed as a binding energy or a docking score. researchgate.net Lower binding energies typically indicate a more stable and favorable interaction. nih.gov Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. tandfonline.comnih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often used in conjunction with MD simulations to calculate binding free energies. tandfonline.com
Table 2: Illustrative Molecular Docking Results for Quinazoline Derivatives Against Various Targets
| Quinazoline Derivative Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Quinazolinone-benzyl piperidines | EGFR | -7.5 to -9.0 | Met793, Leu718, Cys797 |
| Thioxoquinazolin-4(3H)-ones | Cyclin-dependent kinase 2 (CDK2) | -7.0 to -8.5 | Ile10, Gln131, Asp145 nih.gov |
| Quinazoline antifolates | Human Thymidylate Synthase | Not specified | Stacking and hydrophobic contacts are important nih.gov |
| Quinazolinone derivatives | PARP1 and STAT3 | Not specified | Hydrophobic interactions and pi-pi stacking are key tandfonline.comtandfonline.com |
This table presents generalized findings from various studies on quinazoline derivatives and does not represent data for Methyl quinazoline-6-carboxylate. The specific values and residues vary depending on the exact ligand and protein studied.
De Novo Design and Virtual Screening Applications
This compound serves as an exemplary scaffold for advanced computational strategies, including de novo design and virtual screening, to discover new therapeutic agents. mdpi.comresearchgate.net The inherent structural features of the quinazoline ring system make it a versatile starting point for designing libraries of compounds with diverse pharmacological activities. researchgate.net
De Novo Design
De novo design involves the computational creation of novel molecular structures with desirable properties, often by assembling smaller fragments or by functionalizing a core scaffold. The quinazoline nucleus is an ideal candidate for such approaches. In one exemplary study, researchers utilized a 6-methylquinazolin-4(3H)-one core for the in silico design of new binders for the bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.net This process involved computationally functionalizing the core scaffold with a large library of commercially available building blocks to generate a vast virtual library of potential inhibitors. researchgate.net This strategy highlights how a specific quinazoline derivative can be systematically modified in a virtual environment to rapidly explore potential interactions with a biological target. researchgate.net
The table below illustrates a typical de novo design workflow using a quinazoline scaffold.
Table 1: Illustrative De Novo Design Workflow for Quinazoline Derivatives
| Step | Description | Example Application |
|---|---|---|
| 1. Scaffold Selection | A core chemical structure is chosen as the foundation for new designs. | The 6-methylquinazolin-4(3H)-one core was selected. researchgate.net |
| 2. In Silico Functionalization | The core is computationally decorated with various chemical groups at specific positions to create a virtual library. | The scaffold was functionalized at position 2 with ~3,000 benzaldehydes and at position 8 with 570 boronic acids. researchgate.net |
| 3. Library Generation | A large, diverse library of virtual compounds is assembled based on the chosen reactions and building blocks. | A virtual library of synthesizable 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives was created. researchgate.net |
| 4. Computational Evaluation | The generated virtual molecules are assessed for drug-likeness, potential binding affinity to a target, and other properties using computational tools. | The virtual library was screened to identify novel potential binders of the BRD9 epigenetic reader. researchgate.net |
Virtual Screening Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The quinazoline scaffold has been the focus of numerous virtual screening campaigns against a wide range of biological targets, including the Epidermal Growth Factor Receptor (EGFR), acetylcholinesterase, and Poly (ADP-ribose) polymerase-1 (PARP-1). rsc.orgnih.govnih.gov
These campaigns often follow a multi-step filtering process to narrow down a large initial database to a manageable number of high-potential hits for further experimental testing. researchgate.netnih.gov A common workflow begins with retrieving thousands of quinazoline derivatives from chemical databases like PubChem. researchgate.netnih.gov These compounds are first filtered based on drug-likeness criteria, such as Lipinski's rule of five, to eliminate molecules with poor physicochemical properties. researchgate.netnih.gov Subsequent filters for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles further refine the list. researchgate.netnih.gov The remaining candidates are then subjected to molecular docking, which predicts the binding mode and affinity of each molecule within the target's active site. researchgate.net
One study targeting EGFR retrieved 1,000 quinazoline derivatives from PubChem. researchgate.netnih.gov After applying Lipinski and ADME/Tox filters, 28 compounds with good pharmacokinetic profiles remained. researchgate.netnih.gov Docking-based virtual screening of these compounds identified seven with better binding scores than the control drug, dacomitinib. researchgate.netnih.gov This demonstrates the power of virtual screening to efficiently identify promising lead compounds from a large initial pool. researchgate.net
The table below summarizes the key steps and findings from a representative virtual screening study of quinazoline derivatives targeting EGFR.
Table 2: Example of a Virtual Screening Workflow for Quinazoline Derivatives Targeting EGFR
| Stage | Action | Number of Compounds | Reference |
|---|---|---|---|
| 1. Database Retrieval | Retrieval of quinazoline derivatives from the PubChem database. | 1,000 | researchgate.netnih.gov |
| 2. Drug-Likeness Filtering | Application of Lipinski's rule of five to filter for drug-like properties. | 671 | researchgate.netnih.gov |
| 3. ADME/Toxicity Filtering | Further filtration based on predicted pharmacokinetic and toxicity profiles. | 28 | researchgate.netnih.gov |
| 4. Docking & Hit Identification | Molecular docking-based screening to identify compounds with strong binding scores compared to a control. | 7 | researchgate.netnih.gov |
| 5. Final Lead Selection | Cross-checking of binding scores to select top candidates for further analysis (e.g., molecular dynamics). | 3 | researchgate.netnih.gov |
In addition to structure-based methods like docking, ligand-based virtual screening is also employed. frontiersin.orgnih.gov This approach uses the knowledge of known active ligands to identify new ones. For instance, a 3D-QSAR-based pharmacophore model was developed from known quinazoline-based acetylcholinesterase inhibitors. nih.gov This model, which defines the essential structural features required for activity, was then used as a filter to screen the ASINEX database, leading to the identification of three potential new inhibitors. nih.gov
V. Pharmacological and Biological Activities of Quinazoline Carboxylates
Mechanisms of Action (MoA) in Various Biological Systems
The biological effects of quinazoline (B50416) carboxylates are exerted through several distinct mechanisms at the molecular level, including the inhibition of key enzymes, modulation of cellular receptors, and interference with signal transduction pathways.
Quinazoline carboxylates have been identified as potent inhibitors of several classes of enzymes critical to disease pathology.
Carbonic Anhydrase (CA) Inhibition : Certain quinazoline-based carboxylic acids are effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov For instance, derivatives bearing a para-aminobenzoic acid moiety effectively inhibited the cytosolic hCA II isoform, with the 4-methyl substitution on the 2-phenyl ring yielding the best inhibitory activity (Kᵢ = 3.9 µM). nih.gov Other quinazoline-linked benzenesulfonamides have shown potent and selective inhibitory activity against various hCA isoforms, including the tumor-associated hCA IX and XII. researchgate.net Studies on quinazolinone analogs revealed them to be competitive inhibitors of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II, with inhibition constants (Kᵢ) in the micromolar range. frontiersin.org
Kinase Inhibition : The quinazoline scaffold is prominent in the development of kinase inhibitors. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) was identified as a potent and selective inhibitor of Aurora A kinase. nih.gov The inhibitory activity was enhanced by halogen substitutions on the terminal phenyl ring and a fluorine atom on the quinazoline core. nih.gov The 4-anilino-quinazoline structure is a well-known privileged scaffold for targeting the Epidermal Growth Factor Receptor (EGFR) kinase, where the quinazoline nitrogen atoms form crucial hydrogen bonds within the kinase's active site. mdpi.com
Other Enzyme Targets : Quinazolinone derivatives have been investigated as inhibitors of various other enzymes. These include protein lysine (B10760008) methyltransferase G9a, poly(ADP-ribose)polymerase-1 (PARP-1), and enzymes involved in microbial metabolism like M. tuberculosis NADH dehydrogenase. mdpi.combiomedres.us Additionally, some quinazolinones interfere with tubulin polymerization, a mechanism crucial for their anticancer effects. nih.govmdpi.com
| Compound Class | Enzyme Target | Inhibition Data (Kᵢ / IC₅₀) | Reference |
|---|---|---|---|
| Anilinoquinazoline-based carboxylic acids | hCA II | Kᵢ = 3.9 µM | nih.gov |
| Anilinoquinazoline-based carboxylic acids | hCA XII | Kᵢ = 0.25 µM | nih.gov |
| Quinazolinone analogs | hCA-II | Kᵢ = 14.25 µM | frontiersin.org |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent Inhibition at 10 µM | nih.gov |
| Quinazolinone-2-carboxamides | P. falciparum (Antimalarial) | IC₅₀ = 54 nM | acs.org |
Quinazoline carboxylates and their derivatives can act as modulators of important cell surface and intracellular receptors.
GABA-A Receptor Modulation : Pyrazolo[1,5-a]quinazoline-3-carboxylates have been studied as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govmdpi.com Depending on their substitution pattern, these compounds can act as positive or negative allosteric modulators. For example, ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate enhances the chlorine current in recombinant α1β2γ2L-GABA-A receptors, indicating positive modulation, whereas the 7-nitro isomer acts as an antagonist. nih.gov
Adenosine (B11128) Receptor Antagonism : A series of novel quinazoline derivatives have been developed as highly effective antagonists for the A₂A adenosine receptor. nih.gov These receptors are G-protein coupled receptors highly expressed in the central nervous system. nih.gov The affinity of these quinazoline compounds for the receptor is highly dependent on the substituents at the C4, C6, and C7 positions of the quinazoline core. nih.gov
By targeting key components like kinases and receptors, quinazoline carboxylates can interfere with intracellular signaling cascades that regulate cell growth, proliferation, and survival. khanacademy.orgyoutube.com
PI3K/Akt/mTOR Pathway : Some 4-morpholino-quinazoline derivatives have been found to be potent PI3K inhibitors, significantly inhibiting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. biomedres.us
Microtubule and Mitotic Signaling : Certain quinazolinone derivatives exert their anticancer effects by binding to tubulin, inhibiting microtubule polymerization. mdpi.com This disruption of the microtubule network leads to mitotic arrest, often through the activation of the CDK1/cyclin B complex, ultimately triggering apoptosis. mdpi.com
Structure-Activity Relationship (SAR) Studies of Quinazoline Carboxylates
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of quinazoline-based compounds. These studies reveal how different functional groups and their positions on the quinazoline scaffold influence potency and selectivity. mdpi.comacs.orgnih.gov
The nature and position of substituents on the quinazoline ring system are determinant factors for biological activity. biomedres.us
Substitutions on the Quinazoline Core : For A₂A adenosine receptor antagonists, small substituents like methyl or chlorine at the C6 or C7 position maintained high affinity, while larger groups (phenyl) or small, polar groups (methoxy) significantly reduced or abolished it. nih.gov In a series of Aurora A kinase inhibitors, a fluorine atom at the C8 position of the quinazoline-4-carboxylic acid scaffold enhanced the inhibitory effect. nih.gov
Substitutions at C2 and C4/N3 : In the context of 4(3H)-quinazolinones, variations at positions 2 and 3 are common. For antibacterials, substitutions on the C2 and N3 positions were systematically varied to improve activity against S. aureus. acs.orgnih.gov For EGFR inhibitors, the 4-anilino group is critical for binding, while substitutions on this aniline (B41778) ring can modulate potency and selectivity. mdpi.com In a series of antimicrobial thiazolo[2,3-b]quinazoline-2-carboxylates, electron-withdrawing groups (e.g., fluoro, chloro) at the para position of a phenyl ring at C5 significantly increased activity. nih.govnih.gov
| Quinazoline Core/Derivative | Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Quinazoline (A₂A Antagonists) | C6/C7 | Methyl, Chlorine | Maintained high affinity | nih.gov |
| Quinazoline (A₂A Antagonists) | C6/C7 | Methoxy (B1213986), Phenyl | Abolished or reduced affinity | nih.gov |
| Quinazoline-4-carboxylic acid (Aurora A Inhibitors) | C8 | Fluorine | Enhanced inhibitory effect | nih.gov |
| Thiazolo[2,3-b]quinazoline-2-carboxylate (Antimicrobial) | C5-phenyl ring (para) | Electron-withdrawing (e.g., Fluoro) | Increased antimicrobial activity | nih.govnih.gov |
| Quinazolinone-2-carboxamide (Antimalarial) | Benzyl (B1604629) moiety (LHS) | meta-Ethyl | 5.7-fold improvement in potency | acs.org |
| Quinazolinone-2-carboxamide (Antimalarial) | Benzyl moiety (LHS) | ortho-Ethyl | Complete loss of inhibitory effect | acs.org |
The carboxylate group, either as a free acid or an ester, plays a pivotal role in the pharmacological profile of these compounds. zsmu.edu.ua The carboxyl group itself can act as a key pharmacophore, forming critical interactions with biological targets, as seen in many COX inhibitors. zsmu.edu.ua
Influence of Stereochemistry on Activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. For quinazoline derivatives, while extensive research has focused on structure-activity relationships (SAR) concerning substituent effects, specific studies on the stereochemical influence of a methyl carboxylate group at the 6-position are not widely documented. However, general principles of stereoselectivity observed in related quinazoline compounds can provide valuable insights.
The introduction of a chiral center, which can occur with certain substituents on the quinazoline ring or on groups attached to it, can lead to the existence of enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological profiles. For instance, in a series of 2,3-disubstituted quinazoline-4(3H)-one derivatives, stereoselectivity was found to be a crucial factor for their antimalarial activity.
While direct stereochemical studies on methyl quinazoline-6-carboxylate are scarce, it is plausible that if other chiral centers are introduced into the molecule, the resulting stereoisomers could display differential binding to biological targets, leading to variations in efficacy and potency. Computational modeling studies on the interaction of quinazoline analogues with biological targets like G-quadruplexes have highlighted the importance of the three-dimensional structure for binding and subsequent biological effects. nih.gov This underscores the potential for stereochemistry to be a critical determinant of the activity of even seemingly simple derivatives like this compound.
Preclinical Evaluation and Efficacy Studies
Preclinical evaluation of novel chemical entities is a critical step in the drug discovery process, providing essential data on their biological effects in non-human systems. For quinazoline carboxylates and their analogues, preclinical studies have primarily focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents. While specific preclinical data for this compound is not extensively available in public literature, the evaluation of structurally related compounds offers a representative overview of the preclinical potential of this class of molecules.
Anticancer Activity:
Numerous quinazoline derivatives have undergone preclinical evaluation for their anticancer properties. nih.govresearchgate.net These studies often involve in vitro cytotoxicity assays against a panel of human cancer cell lines, followed by in vivo studies in animal models.
For instance, a series of 6-aryl substituted 4-(4-cyanomethyl) phenylamino (B1219803) quinazolines were identified as isoform-selective PI3K-alpha inhibitors. nih.gov One of the lead compounds from this series demonstrated significant tumor growth inhibition in both Ehrlich Ascites Carcinoma and Ehrlich Solid Tumor mice models at a dose of 25 mg/kg. nih.gov Another study on novel quinazoline derivatives showed that a lead compound significantly decreased average tumor volume and weight in an in vivo antitumor evaluation without causing significant toxicity in mice. researchgate.net
In a study of two scaffold quinazoline analogues, one compound was found to significantly restore normal tumor volume and weight in a Dalton's ascites lymphoma (DLA) model at a dose of 20 mg/kg body weight. nih.gov The other compound enhanced the mean survival time of mice in an Ehrlich ascites carcinoma (EAC) model at the same dose. nih.gov
| Compound Type | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| 6-Aryl Substituted Quinazoline | Ehrlich Ascites Carcinoma & Ehrlich Solid Tumor (mice) | Significant tumor growth inhibition at 25 mg/kg. | nih.gov |
| Novel Quinazoline Derivative | In vivo antitumor model | Significant decrease in tumor volume and weight. | researchgate.net |
| Scaffold Quinazoline Analogue 1 | Dalton's Ascites Lymphoma (mice) | Restored normal tumor volume and weight at 20 mg/kg. | nih.gov |
| Scaffold Quinazoline Analogue 2 | Ehrlich Ascites Carcinoma (mice) | Enhanced mean survival time at 20 mg/kg. | nih.gov |
Antimicrobial and Other Activities:
The preclinical efficacy of quinazoline derivatives extends beyond oncology. Various analogues have been evaluated for their antimicrobial and anti-inflammatory activities. For example, certain 4-amino quinazoline derivatives have shown potent anti-inflammatory activity in preclinical models. mdpi.com
Quinazoline-based carboxylic acids have been investigated as non-classical carbonic anhydrase IX and XII inhibitors, which are implicated in cancer. nih.gov Some of these derivatives exhibited potent inhibitory activity in the sub-micromolar range. nih.gov Furthermore, quinazoline-4(3H)-one-7-carboxamide derivatives have been identified as potential inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory therapies.
The following table summarizes some of the other preclinical findings for quinazoline derivatives.
| Compound Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Quinazoline-based carboxylic acids | Carbonic Anhydrase IX and XII Inhibition | Potent inhibition in the sub-micromolar range. | nih.gov |
| Quinazoline-4(3H)-one-7-carboxamides | Soluble Epoxide Hydrolase Inhibition | Identified as potential inhibitors for anti-inflammatory therapy. | |
| 4-Amino quinazoline derivatives | Anti-inflammatory | Demonstrated potent activity in preclinical models. | mdpi.com |
While direct preclinical data on this compound is limited, the diverse biological activities and promising efficacy demonstrated by other 6-substituted and carboxylated quinazolines in various preclinical models suggest that this compound could also possess valuable pharmacological properties worthy of further investigation.
Vi. Future Directions and Research Opportunities
Development of Novel Synthetic Routes for Diverse Analogues
The creation of diverse libraries of methyl quinazoline-6-carboxylate analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will focus on developing more efficient, sustainable, and versatile synthetic methodologies. Key areas of advancement include the use of transition-metal catalysis and the development of one-pot multicomponent reactions.
Recent years have seen a surge in the use of transition metals like copper, manganese, palladium, and ruthenium to catalyze the synthesis of substituted quinazolines. nih.gov These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional approaches. For instance, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides present an efficient route to quinazoline (B50416) synthesis. researchgate.net Similarly, manganese-catalyzed dehydrogenative coupling of 2-aminobenzylamines with alcohols provides a direct pathway to 2-substituted quinazolines. nih.gov Future work will likely focus on adapting these catalytic systems for the specific and efficient synthesis of quinazoline-6-carboxylate esters and their derivatives. The goal is to develop protocols that allow for the late-stage introduction of diverse substituents, enabling the rapid generation of analog libraries.
One-pot multicomponent reactions are another promising avenue for the synthesis of complex quinazoline structures from simple starting materials in a single step. These reactions are highly atom-economical and environmentally friendly. asianpubs.org The development of novel multicomponent strategies that incorporate a carboxylate or ester functionality at the 6-position of the quinazoline ring would significantly streamline the synthesis of this compound analogs.
| Catalyst System | Starting Materials | Key Advantages |
| Copper (e.g., CuBr) | (2-bromophenyl)methylamines, Amidine hydrochlorides | Efficient, Uses readily available materials researchgate.net |
| Manganese (e.g., MnO2) | 2-aminobenzylamines, Alcohols | Robust, Reusable catalyst nih.gov |
| Palladium | 2-aminobenzonitriles, Aldehydes, Arylboronic acids | Tolerates various functional groups researchgate.net |
| Ruthenium | 2-aminophenyl ketones, Amines | Highly selective dehydrogenative coupling researchgate.net |
Advanced Computational Approaches for Drug Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. researchgate.net For quinazoline derivatives, including this compound, a variety of computational techniques are being employed to predict their biological activity, understand their mechanism of action, and guide the design of more potent and selective molecules. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this computational effort. By correlating the structural features of a series of quinazoline derivatives with their biological activity, 3D-QSAR models can be generated. nih.govnih.gov These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide three-dimensional contour maps that highlight the regions where steric, electrostatic, and other properties are critical for activity. nih.govnih.gov This information is invaluable for designing new analogs of this compound with improved therapeutic potential.
Molecular docking simulations are used to predict the binding mode of quinazoline derivatives within the active site of their biological targets. researchgate.netnih.gov This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity. For example, docking studies of quinazoline inhibitors targeting enzymes like epidermal growth factor receptor (EGFR) have provided crucial insights into their mechanism of action. nih.govmdpi.com
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, simulating its movement and conformational changes over time. nih.gov This can help to assess the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov The integration of these computational approaches provides a powerful platform for the in-silico design and optimization of novel drugs based on the this compound scaffold.
| Computational Technique | Application in Quinazoline Drug Design |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity and identifies key structural features for potency. nih.govnih.gov |
| Molecular Docking | Predicts the binding orientation of the molecule within the target's active site. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex to assess binding stability. nih.gov |
Exploration of New Therapeutic Areas for Quinazoline Carboxylates
The quinazoline scaffold is well-established in oncology, with several approved drugs targeting kinases involved in cancer progression. asianpubs.org However, the therapeutic potential of quinazoline derivatives extends far beyond cancer. Researchers are actively exploring new applications for these versatile compounds, including in the treatment of inflammatory diseases, infectious diseases, and neurological disorders. researchgate.netresearchgate.net
Quinazoline derivatives have shown promise as anti-inflammatory agents by targeting enzymes such as cyclooxygenase (COX). mdpi.com The development of selective quinazoline-based anti-inflammatory drugs could offer a safer alternative to existing non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the antiviral and antibacterial properties of certain quinazoline derivatives are being investigated. researchgate.netnih.gov For example, some have shown activity against HIV-1 and various bacterial strains. nih.gov
The exploration of quinazoline carboxylates, such as derivatives of 6-quinazolinecarboxylic acid, for these new therapeutic areas is a particularly exciting frontier. researchgate.net The carboxylic acid moiety can be a key interaction point with biological targets and can also be used as a handle for further chemical modification. Future research will likely focus on screening libraries of quinazoline carboxylates against a wide range of biological targets to identify new therapeutic opportunities.
| Therapeutic Area | Potential Molecular Targets |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes mdpi.com |
| Antiviral | HIV-1 reverse transcriptase nih.gov |
| Antibacterial | Dihydrofolate reductase (DHFR) researchgate.net |
| Anticancer | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) researchgate.net |
| Neurological Disorders | Acetylcholinesterase nih.gov |
Investigation of Multifunctional Quinazoline Hybrid Compounds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to developing novel drugs with improved efficacy and the potential to overcome drug resistance. nih.govnih.gov The quinazoline scaffold is an ideal component for such hybrids due to its versatile biological activity and synthetic tractability.
Researchers are designing and synthesizing quinazoline hybrids that incorporate other biologically active moieties, such as triazoles, oxadiazoles, and thiazolidinones. nih.govnih.gov These hybrid compounds can exhibit dual or multiple mechanisms of action, targeting different pathways involved in a disease process. For example, quinazoline-triazole hybrids have been investigated as potential agents for Alzheimer's disease by inhibiting the acetylcholinesterase enzyme. nih.gov
The development of multifunctional hybrids based on this compound is a promising area of research. The carboxylate group can serve as a convenient attachment point for linking the quinazoline core to other pharmacophores. These hybrid molecules could be designed to have a synergistic effect, where the combined action of the two pharmacophores is greater than the sum of their individual effects. This approach could lead to the discovery of highly potent and selective drugs for a wide range of diseases. nih.govnih.gov
| Hybrid Moiety | Target/Application |
| Triazole | Acetylcholinesterase inhibition (Alzheimer's disease) nih.gov |
| Oxadiazole | Anticancer activity nih.gov |
| Thiazolidinone | Phosphodiesterase-4 (PDE-4) inhibition nih.gov |
| Phenylsulfonylfuroxan | Anti-tumor agents researchgate.net |
Q & A
Q. What are the common synthetic routes for Methyl Quinazoline-6-Carboxylate, and how do they differ in efficiency?
this compound can be synthesized via classical quinoline-derivative protocols such as the Gould–Jacob or Friedländer reactions, which involve cyclization of precursor amines or ketones. Transition metal-catalyzed cross-coupling reactions are also employed for functionalization at specific positions . Efficiency varies: classical methods may require harsh conditions (e.g., high temperatures), while modern approaches like ultrasound-assisted synthesis improve yield and reduce reaction time .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester group integrity.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using programs like SHELXL ) for absolute structure confirmation, especially when crystallinity is achievable.
Q. How should researchers handle solubility challenges during in vitro assays?
this compound’s solubility depends on the solvent’s polarity. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions, followed by dilution in aqueous buffers. Sonication or mild heating (≤40°C) can aid dissolution. Always confirm compound stability under these conditions via HPLC or TLC monitoring .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
Advanced approaches include:
- Photoredox catalysis to enable decarboxylative coupling under mild, oxidant-free conditions, as demonstrated in analogous quinazolinone syntheses .
- Green chemistry protocols (e.g., ionic liquid-mediated reactions) to enhance regioselectivity and reduce waste .
- DoE (Design of Experiments) frameworks to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:
- Dose-response standardization : Report IC₅₀/EC₅₀ values with 95% confidence intervals and use positive/negative controls .
- Meta-analysis : Apply PRISMA guidelines to aggregate data, assess heterogeneity, and identify confounding variables (e.g., solvent effects) .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- MD (Molecular Dynamics) simulations : Assess conformational stability in solvent environments .
Q. How do crystallographic data resolve ambiguities in structural elucidation?
X-ray diffraction with SHELX refinement provides bond lengths, angles, and torsion angles, critical for distinguishing between tautomers or stereoisomers. For example, the ester group’s orientation in this compound can be unambiguously confirmed via electron density maps .
Q. What methodologies assess the compound’s stability under storage conditions?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.
- Accelerated stability testing : Store at elevated temperatures (40°C) and analyze degradation kinetics to predict shelf life.
- LC-MS/MS : Identify degradation products and propose degradation pathways .
Data Analysis and Reporting
Q. How should researchers design experiments to minimize batch-to-batch variability?
- Standardized protocols : Document reaction conditions (e.g., stirring speed, cooling rate) meticulously.
- Quality control (QC) : Use in-process analytics (e.g., inline IR) to monitor reaction progress.
- Statistical process control (SPC) : Track critical quality attributes (CQAs) like purity and yield across batches .
Q. What are best practices for reporting negative or inconclusive results?
Transparency is critical. Include:
- Detailed experimental conditions (e.g., reagent lots, equipment calibration dates).
- Raw data and statistical analyses (e.g., p-values, effect sizes).
- Hypothesis refinement suggestions (e.g., alternative mechanisms or targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
